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molecular formula C13H22O5 B8567963 2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 32888-40-7

2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8567963
M. Wt: 258.31 g/mol
InChI Key: BPORCGWJIUSERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06087509

Procedure details

9 g of 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol is introduced into 60 ml of dioxane and the suspension is taken to about 70° C. for 15 minutes then returned to ambient temperature. 20 ml of 3,4-dihydro 2H-pyran and 300 mg of monohydrated paratoluene sulphonic acid are then added and the temperature is maintained at about 40° C. then the whole is left for 16 hours at ambient temperature. The reaction medium is poured into a mixture of 300 ml of saturated sodium bicarbonate solution +10 ml of triethylamine and extraction is carried out 4 times with methylene chloride. The organic phase is washed with salt water and dried. After purification by passage through silica, eluting with cyclohexane-ethyl acetate: 8-2 with 0.5% of triethylamine, 17 g of expected product (pale yellow syrup) is obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrated paratoluene sulphonic acid
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1([CH2:11][OH:12])[CH2:7][O:6][C:5]([OH:10])([CH2:8]O)C[O:3]1.O1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.O1C=C[CH2:22][CH2:21][CH2:20]1.[C:25](=O)(O)[O-].[Na+]>C(Cl)Cl.C(N(CC)CC)C>[O:16]1[CH2:17][CH2:18][CH2:25][CH2:14][CH:15]1[O:12][CH2:11][C:2](=[O:3])[CH2:7][O:6][CH:5]1[CH2:8][CH2:22][CH2:21][CH2:20][O:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC1(OCC(OC1)(CO)O)CO
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC=C1
Name
monohydrated paratoluene sulphonic acid
Quantity
300 mg
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then returned to ambient temperature
WAIT
Type
WAIT
Details
the whole is left for 16 hours at ambient temperature
Duration
16 h
WASH
Type
WASH
Details
The organic phase is washed with salt water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After purification by passage through silica
WASH
Type
WASH
Details
eluting with cyclohexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(CCCC1)OCC(COC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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